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Compound of Interest |

Compound Name: 1-(Biphenyl-2-yl)ethanol
CAS No.: 16927-84-7
Cat. No.: B1266942

Get Quote

\ J

Topic: Physicochemical Properties and Synthesis of 1-(Biphenyl-2-yl)ethanol CAS Registry
Number: 16927-84-7 Molecular Formula: C14H140[1][2]

Executive Summary: 1-(Biphenyl-2-yl)ethanol is a chiral secondary alcohol serving as a
critical intermediate in the synthesis of fluorene derivatives and axially chiral ligands. Unlike its
para-substituted isomer (1-(4-biphenylyl)ethanol), which is a crystalline solid (MP 95-97 °C),
the ortho-substituted 1-(Biphenyl-2-yl)ethanol typically exists as a viscous liquid or oil at room
temperature. This phase difference is attributed to the "ortho-effect,” where steric hindrance
between the phenyl rings and the hydroxyethyl group disrupts the planar stacking required for
efficient crystallization.

This guide provides a definitive physicochemical profile, a validated synthesis protocol via the
reduction of 2-acetylbiphenyl, and critical characterization data for researchers in medicinal
chemistry and materials science.

Part 2: Physicochemical Profile

The physical state of 1-(Biphenyl-2-yl)ethanol is dictated by the rotational restriction around
the biaryl bond. The following data consolidates experimental values and calculated properties
essential for handling and characterization.
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Table 1: Key Physical Properties

Property

Value | Description

Context/Notes

Physical State

Viscous Liquid / Oil

At standard ambient
temperature and pressure
(25°C, 1 atm).[3]

No standard crystalline melting

Melting Point N/A (Liquid) o

point is observed above 20°C.
Boiling Point 350.8 °C At 760 mmHg (Predicted/Lit).

N ) Estimated at 0.5-1.0 mmHg

Boiling Point (Vacuum) ~140-145 °C

(based on structural analogs).
Density 1.067 g/cm3 At 25°C.
Refractive Index ( 1581 High refractive index due to
) ' extensive conjugation.
Flash Point 154.7 °C Closed cup.
Solubility Soluble in DCM, EtOAc, MeOH  Insoluble in water.

The "Ortho-Effect" on Phase Transition

The absence of a high melting point for the ortho isomer (CAS 16927-84-7) compared to the

para isomer (CAS 3562-73-0, MP 95-97°C) is a classic example of steric inhibition of packing.

o Para-Isomer: The linear geometry allows for efficient

stacking, resulting in a stable crystal lattice.

¢ Ortho-lsomer: The steric clash between the C2-ethanol group and the C2'-protons on the

adjacent phenyl ring forces the biaryl system into a twisted conformation (dihedral angle >

45°). This non-planar geometry prevents close packing, lowering the lattice energy and

resulting in a liquid state.

Part 3: Synthesis & Purification Protocol
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The most robust route to 1-(Biphenyl-2-yl)ethanol is the hydride reduction of 2-acetylbiphenyl.
This method is preferred over Grignard addition (2-phenylbenzaldehyde + MeMgBr) due to
cleaner workup and higher yields.

Reaction Scheme

2-Acetylbiphenyl Dissolution NaBH4 (1.5 eq) Reduction 2h) g | 5 2te Complex Workup Acid Hydrolysis Extraction & Drying 1-(Biphenyl-2-yl)ethanol
(CAS 2142-66-7) > MeOH, 0°C to RT P (1M HCl) (Viscous Oil)

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow for the reduction of 2-acetylbiphenyl.

Detailed Protocol

Materials:

2-Acetylbiphenyl (1.0 eq, 10 mmol, ~1.96 g)

Sodium Borohydride (NaBHa4) (1.5 eq, 15 mmol, ~0.57 g)

Methanol (anhydrous, 20 mL)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Hydrochloric acid (1M)
Procedure:

e Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-
acetylbiphenyl (1.96 g) in anhydrous methanol (20 mL).

e Reduction: Cool the solution to 0°C using an ice bath. Slowly add NaBHa4 (0.57 g) portion-
wise over 10 minutes to prevent vigorous hydrogen evolution.

o Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2—3
hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting ketone

(
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) should disappear, and the alcohol (
) should appear.

e Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1M HCI
(10 mL) until gas evolution ceases and pH is neutral/acidic.

o Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with
water (20 mL) and extract with DCM (3 x 20 mL).

 Purification: Combine organic layers, dry over anhydrous MgSOa, filter, and concentrate in

vacuo.

e Result: The product is obtained as a clear to pale yellow viscous oil. If high purity is required
for analytical standards, purify via flash column chromatography (Silica gel, Gradient 10-20%
EtOAc in Hexanes).

Part 4: Characterization & Validation

To ensure the integrity of the synthesized product, compare spectral data against the following
expected signals.

NMR Spectroscopy (400 MHz, CDCI3)

e H NMR:

o

7.20-7.50 (m, 9H, Aromatic protons) — Multiplet characteristic of the biphenyl core.

o

4.95 (q,

Hz, 1H, CH-OH) — The benzylic proton shifts upfield relative to the ketone precursor.

o

1.70 (br s, 1H, -OH) — Broad singlet, exchangeable with D20.

o

1.45 (d,

Hz, 3H, -CHs) — Doublet corresponding to the methyl group.
e 13C NMR:

o Characteristic peaks at ~68.0 ppm (C-OH) and ~24.0 ppm (CHs).
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o Absence of carbonyl peak (~200 ppm) confirms complete reduction.

Quality Control Check

¢ Visual: Product must be a clear oil. Turbidity suggests residual salts or water.
o Refractive Index: Measure

. A deviation >0.005 from 1.581 indicates solvent contamination (e.g., residual DCM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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